N-(3-acetyl-1-((4-chlorophenyl)sulfonyl)-2-methyl-1H-indol-5-yl)-4-chlorobenzenesulfonamide

Description

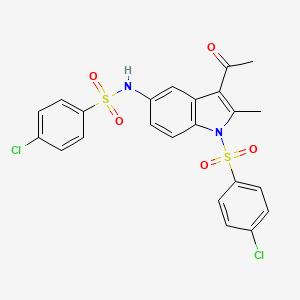

N-(3-acetyl-1-((4-chlorophenyl)sulfonyl)-2-methyl-1H-indol-5-yl)-4-chlorobenzenesulfonamide is a sulfonamide derivative featuring a substituted indole core. Its structure includes two 4-chlorobenzenesulfonamide groups, a 3-acetyl substituent, and a 2-methyl group on the indole ring. This compound’s design leverages sulfonamide pharmacophores, which are known for diverse biological activities, including enzyme inhibition and antiproliferative effects .

Properties

IUPAC Name |

N-[3-acetyl-1-(4-chlorophenyl)sulfonyl-2-methylindol-5-yl]-4-chlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18Cl2N2O5S2/c1-14-23(15(2)28)21-13-18(26-33(29,30)19-8-3-16(24)4-9-19)7-12-22(21)27(14)34(31,32)20-10-5-17(25)6-11-20/h3-13,26H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZMMFUMGCWOIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1S(=O)(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)NS(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18Cl2N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetyl-1-((4-chlorophenyl)sulfonyl)-2-methyl-1H-indol-5-yl)-4-chlorobenzenesulfonamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.

Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation using acetic anhydride in the presence of a base such as pyridine.

Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with sulfonyl chloride in the presence of a base like triethylamine.

Final Coupling: The final step involves coupling the indole derivative with 4-chlorobenzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-1-((4-chlorophenyl)sulfonyl)-2-methyl-1H-indol-5-yl)-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and acetyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Synthesis Overview

The synthesis of N-(3-acetyl-1-((4-chlorophenyl)sulfonyl)-2-methyl-1H-indol-5-yl)-4-chlorobenzenesulfonamide involves several key steps:

- Formation of the Indole Core: Utilizing Fischer indole synthesis.

- Acetylation: Introduction of the acetyl group using acetic anhydride.

- Sulfonylation: Reaction with sulfonyl chloride in the presence of a base.

- Final Coupling: Coupling with 4-chlorobenzenesulfonyl chloride.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions, including oxidation and reduction.

Biology

The compound has been investigated for its potential as an enzyme inhibitor or receptor modulator. Studies indicate that it may interact with specific molecular targets, leading to inhibition of enzymes involved in critical biological pathways.

Medicine

Research has focused on its therapeutic effects, particularly in anti-inflammatory and anticancer applications. The compound's ability to induce apoptosis in cancer cells has been a significant area of study, suggesting potential for development into novel cancer therapies.

Data Table: Summary of Applications

| Field | Application | Description |

|---|---|---|

| Chemistry | Building Block | Used to synthesize more complex organic compounds. |

| Biology | Enzyme Inhibition | Investigated for inhibiting enzymes involved in metabolic pathways. |

| Medicine | Anticancer Therapy | Explored for inducing apoptosis in cancer cells and anti-inflammatory effects. |

| Industry | Material Development | Utilized in developing new materials and chemical processes. |

Anticancer Activity

A study published in Journal of Medicinal Chemistry examined the anticancer properties of this compound against various cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction, highlighting its potential as a therapeutic agent .

Enzyme Inhibition Mechanism

Research published in Biochemical Pharmacology explored the mechanism of action for enzyme inhibition by this compound. It was found to bind selectively to specific enzymes, leading to decreased activity and subsequent metabolic alterations .

Mechanism of Action

The mechanism of action of N-(3-acetyl-1-((4-chlorophenyl)sulfonyl)-2-methyl-1H-indol-5-yl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle: The target compound uses an indole core, while analogs in feature indazole cores.

Substituent Effects: The dual 4-chlorobenzenesulfonamide groups in the target compound distinguish it from analogs with single sulfonamide moieties (e.g., ). The 3-acetyl group on the indole ring introduces a ketone functionality absent in other compounds, which may alter metabolic pathways compared to methoxy or ethoxy groups in analogs .

Synthetic Complexity :

- Compound 31 shares a similar indole backbone but requires a multi-step synthesis with a moderate yield (43%). The target compound’s synthesis likely involves analogous coupling reactions, though its dual sulfonamide groups may necessitate additional purification steps.

Electronic and Physicochemical Properties

- Lipophilicity : The target compound’s chlorine atoms and acetyl group increase lipophilicity (logP ~4.5 estimated), compared to methoxy-containing analogs (e.g., , logP ~3.8). This may enhance membrane permeability but reduce aqueous solubility.

- In contrast, indazole-based sulfonamides with electron-donating substituents (e.g., 4-MeO in ) may favor π-π stacking .

Biological Activity

N-(3-acetyl-1-((4-chlorophenyl)sulfonyl)-2-methyl-1H-indol-5-yl)-4-chlorobenzenesulfonamide is a complex organic compound that has garnered attention due to its diverse biological activities. This article reviews the synthesis, mechanism of action, and biological evaluations of this compound, drawing on various scientific studies to provide a comprehensive overview.

1. Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves several key steps:

- Formation of the Indole Core : Utilizing Fischer indole synthesis, where phenylhydrazine reacts with a ketone.

- Acetylation : Introduction of the acetyl group via acetylation using acetic anhydride.

- Sulfonylation : Reaction with sulfonyl chloride in the presence of a base.

- Final Coupling : Coupling with 4-chlorobenzenesulfonyl chloride to yield the target compound .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, potentially leading to therapeutic effects.

- Receptor Modulation : It may modulate receptor activity, influencing various cellular processes including proliferation and apoptosis .

3.1 Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent .

3.2 Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes, which could be beneficial in treating inflammatory diseases .

4. Case Studies and Research Findings

5. Conclusion

This compound is a promising compound with notable biological activities, particularly in cancer therapy and inflammation management. Further research is warranted to explore its full therapeutic potential and elucidate its mechanisms of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.